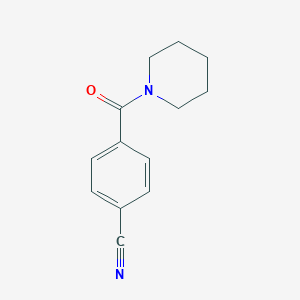

4-(Piperidine-1-carbonyl)benzonitrile

Overview

Description

“4-(Piperidine-1-carbonyl)benzonitrile” is a chemical compound that belongs to the category of organic nitriles. It is a compound containing a piperidine ring substituted at the 1-position with a benzoyl group .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H14N2O. The piperidine ring in these molecules is the primary structural feature that is responsible for their biological activities .Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of “this compound” is 214.26 g/mol.Scientific Research Applications

Applications in Histamine Receptor Antagonism

4-(Piperidine-1-carbonyl)benzonitrile derivatives have been explored for their potential in histamine H3 receptor antagonism. Compounds with a 4-phenoxypiperidine core have shown to be potent H3 antagonists, demonstrating efficacy in rat EEG models of wakefulness at low dosages (Dvorak et al., 2005).

Applications in Fluorescent Nanosensors

In the realm of fluorescent nanosensors, graphitic carbon nitride quantum dots (gCNQDs) embedded with 4-amino-2,2,6,6-tetramethyl(piperidin-1-yl)oxyl (4-AT) have been developed. These gCNQDs exhibit high fluorescence quantum yields and have been effectively used as highly sensitive and selective probes for ascorbic acid detection (Achadu & Nyokong, 2017).

Applications in Synthetic Chemistry

The compound has been utilized as a building block in the synthesis of various compounds with potential pharmaceutical applications. Its reactivity with purines in basic mediums has been leveraged to produce N-benzylpiperidine and N-benzylpyrrolidine derivatives, underscoring its versatility in synthetic chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

Applications in Receptor Binding Properties

Spiro compounds including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], which are closely related to this compound, have shown significant sigma receptor affinity, particularly for sigma(1) receptors. These compounds have been explored for their binding properties, highlighting their potential in receptor studies (Maier & Wünsch, 2002).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Piperidine-1-carbonyl)benzonitrile”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds such as piperine derivatives have been reported to interact with various targets, including the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git) .

Mode of Action

It’s worth noting that piperine, a related compound, exhibits remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Biochemical Pathways

Related compounds have been found to influence several pathways, including the citrulline-nitric oxide cycle .

Result of Action

Related compounds have been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Properties

IUPAC Name |

4-(piperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQGGRLSEMFETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428985 | |

| Record name | 4-(piperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160094-26-8 | |

| Record name | 4-(piperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)